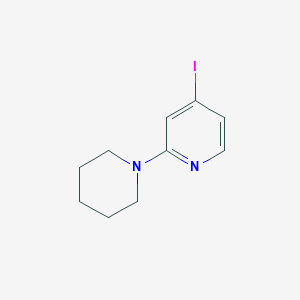
4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine
Descripción general
Descripción
Pyrazole derivatives, such as “4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine”, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry . For example, the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles was achieved by two methodologies; the first proceeded through the brominated 1,3-bis-electrophilic substrate, whereas, in the second, the pyrazole ring was brominated using NBS as the brominated agent .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds derived from 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine have been synthesized and evaluated for their anticancer properties. For instance, a series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives demonstrated promising bioactivity against several cancer cell lines, including lung, breast, prostate, and cervical cancer, at micromolar concentrations (Chavva et al., 2013). This highlights the potential of such compounds in the development of new anticancer agents.
Antimycobacterial Agents
Another study focused on the synthesis of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, starting from a similar chemical structure. These compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium smegmatis. Some of the synthesized compounds exhibited promising lead properties with low cytotoxicity, suggesting their potential as antimycobacterial agents (Emmadi et al., 2015).
Energetic Materials
The design and synthesis of novel energetic materials also involve compounds related to 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine. A study on the amination of nitroazoles, including 3,5-dinitro-1H-pyrazole, revealed that the incorporation of amino groups could significantly improve the energetic properties of these compounds, such as their density, detonation velocity, and pressure, making them suitable for applications in energetic materials (Zhao et al., 2014).
Antihyperglycemic Agents
Research into antidiabetic treatments has led to the synthesis of pyrazole derivatives with trifluoromethyl groups, showing potent antihyperglycemic activity in animal models. These compounds correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, representing a new class of antihyperglycemic agents (Kees et al., 1996).
Antimicrobial Activity
Pyrazole derivatives have also been synthesized for antimicrobial applications, with some compounds showing inhibitory effects against pathogenic yeast and moulds. This suggests the potential of these compounds in developing new therapeutic agents for fungal infections (Farag et al., 2008).
Direcciones Futuras
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often acting as weak bases or acids, with their strength highly dependent on the nature of their substituent groups .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse and valuable synthetical, biological, and photophysical properties .
Result of Action
Pyrazole derivatives are known to have diverse biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Propiedades
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF3N3/c5-1-2(4(6,7)8)10-11-3(1)9/h(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAMWMKUYVFDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1N)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(methylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B3224697.png)


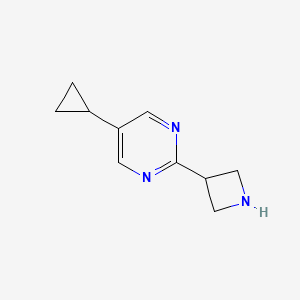
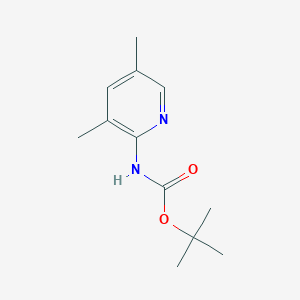
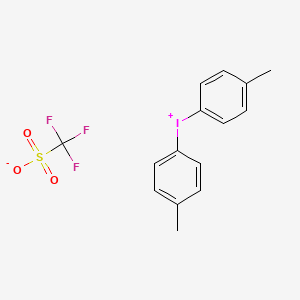
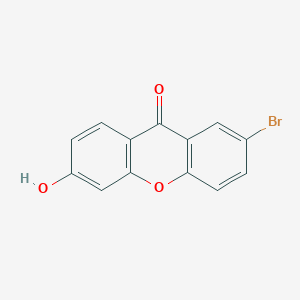
![9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene](/img/structure/B3224765.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3224782.png)


